

# SR 142948-C3-NHMe: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity profile of **SR 142948-C3-NHMe** with other receptors. The data presented is compiled from publicly available experimental results to aid in the evaluation of this compound for research and development purposes.

### Overview of SR 142948-C3-NHMe

SR 142948, also known as SR 142948A, is a potent and selective non-peptide antagonist of neurotensin (NT) receptors.[1][2][3] It has been instrumental in characterizing the physiological roles of neurotensin and is recognized for its high affinity for both known neurotensin receptor subtypes, NTS1 and NTS2.[4] Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for in vivo studies.[3]

# **Quantitative Comparison of Binding Affinities**

The following table summarizes the binding affinities of SR 142948 for various neurotensin receptor preparations.



| Receptor/Ti<br>ssue                                  | Ligand                         | Assay Type             | Parameter | Value (nM) | Reference |
|------------------------------------------------------|--------------------------------|------------------------|-----------|------------|-----------|
| Human NTS1<br>(in CHO<br>cells)                      | [ <sup>125</sup> I-Tyr³]NT     | Competition<br>Binding | IC50      | 1.19       | [3]       |
| Human NTS1<br>(in HT-29<br>cells)                    | [ <sup>125</sup> I-Tyr³]NT     | Competition<br>Binding | IC50      | 0.32       | [3]       |
| Adult Rat<br>Brain                                   | [ <sup>125</sup> I-Tyr³]NT     | Competition<br>Binding | IC50      | 3.96       | [3]       |
| Rat Brain<br>Homogenate<br>s                         | [³H]SR<br>142948A              | Saturation<br>Binding  | Ki        | < 10       | [1]       |
| Rat Brain<br>Homogenate<br>s                         | [³H]SR<br>142948A              | Saturation<br>Binding  | Kd        | 3.5        | [4]       |
| Levocabastin<br>e-insensitive<br>NTS1 (Rat<br>Brain) | [ <sup>3</sup> H]SR<br>142948A | Saturation<br>Binding  | Kd        | 6.8        | [4]       |
| Levocabastin<br>e-sensitive<br>NTS2 (Rat<br>Brain)   | [³H]SR<br>142948A              | Saturation<br>Binding  | Kd        | 4.8        | [4]       |

Note: While SR 142948 is widely cited as a selective neurotensin receptor antagonist, comprehensive screening data across a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and other potential off-targets is not readily available in the public domain. Commercial services such as Eurofins' SafetyScreen panels are often used to determine such cross-reactivity profiles, but the results for SR 142948 have not been publicly disclosed.[5][6]



Check Availability & Pricing

## **Experimental Methodologies**

The data presented in this guide is based on standard pharmacological assays. Below are detailed descriptions of the key experimental protocols used to determine the binding affinity and functional activity of SR 142948.

## **Radioligand Binding Assays**

These assays are used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Experimental Workflow: Radioligand Competition Binding Assay



Click to download full resolution via product page

Caption: Workflow for a typical radioligand competition binding assay.

#### Protocol:

 Membrane Preparation: Cell membranes expressing the target receptor (e.g., NTS1 or NTS2) are prepared from cultured cells or tissue homogenates.



- Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125]-Tyr3]NT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (SR 142948).
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
- Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data is plotted as the percentage of specific binding versus the
  concentration of the test compound. The concentration of the test compound that inhibits
  50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Ki value
  can then be calculated using the Cheng-Prusoff equation.

## **Functional Assays**

Functional assays measure the biological response of a cell upon receptor activation or inhibition.

This assay measures the production of inositol monophosphates, a downstream signaling molecule of Gq-coupled GPCRs like NTS1.

Signaling Pathway: NTS1 Receptor and IP Accumulation





Click to download full resolution via product page

Caption: Simplified signaling pathway of NTS1 receptor leading to IP1 accumulation.



#### Protocol:

- Cell Culture: Cells endogenously or recombinantly expressing the NTS1 receptor (e.g., HT-29 or CHO-hNTS1 cells) are cultured.
- Labeling (Optional): Cells are often pre-labeled with [3H]-myo-inositol.
- Stimulation: Cells are pre-incubated with varying concentrations of the antagonist (SR 142948) followed by stimulation with a fixed concentration of the agonist (neurotensin) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.
- Extraction: The reaction is stopped, and the intracellular inositol phosphates are extracted.
- Quantification: The amount of accumulated inositol monophosphate (IP1) is quantified,
   typically using a radioimmunoassay or a non-radioactive HTRF-based assay.
- Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonistinduced IP1 accumulation, and an IC50 value is calculated.

This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.

#### Protocol:

- Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Antagonist Pre-incubation: Cells are pre-incubated with different concentrations of SR 142948.
- Agonist Stimulation: The cells are then stimulated with an agonist (neurotensin).
- Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
- Data Analysis: The ability of SR 142948 to inhibit the agonist-induced calcium peak is quantified to determine its antagonistic activity.



## **Discussion and Conclusion**

The available data robustly demonstrates that SR 142948 is a highly potent antagonist of both NTS1 and NTS2 receptors, with affinity values in the low nanomolar range.[1][3][4] Its efficacy has been confirmed through functional assays that measure downstream signaling events such as inositol monophosphate accumulation and calcium mobilization.[2][3]

The primary limitation in providing a complete cross-reactivity profile is the absence of publicly accessible data from broad selectivity screening panels. Such panels are crucial for identifying potential off-target interactions that could lead to unexpected pharmacological effects or toxicity. While SR 142948 is generally considered "selective," researchers should be aware that this selectivity has been primarily defined within the context of neurotensin receptor subtypes.

For drug development professionals, the high affinity for neurotensin receptors makes SR 142948 an excellent lead compound for further optimization. However, a comprehensive off-target liability assessment using a service like the Eurofins SafetyScreen panel would be a critical step in any preclinical development program to ensure its safety and specificity.

In conclusion, SR 142948 remains a cornerstone tool for investigating the neurotensin system. The data presented in this guide highlights its well-characterized potent and selective antagonism at NTS1 and NTS2 receptors. Future studies reporting on its broader cross-reactivity profile will be invaluable for a more complete understanding of its pharmacological actions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- To cite this document: BenchChem. [SR 142948-C3-NHMe: A Comparative Analysis of Receptor Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616320#cross-reactivity-of-sr-142948-c3-nhme-with-other-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com